molecular formula C8H6N4 B6278307 4-azido-3-methylbenzonitrile CAS No. 1936558-78-9

4-azido-3-methylbenzonitrile

Cat. No.: B6278307
CAS No.: 1936558-78-9
M. Wt: 158.2
InChI Key:
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Description

4-Azido-3-methylbenzonitrile is an organic compound with the molecular formula C8H6N4 It is a derivative of benzonitrile, where the benzene ring is substituted with an azido group (-N3) and a methyl group (-CH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where 4-chloro-3-methylbenzonitrile is treated with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds as follows:

4-chloro-3-methylbenzonitrile+NaN34-azido-3-methylbenzonitrile+NaCl\text{4-chloro-3-methylbenzonitrile} + \text{NaN}_3 \rightarrow \text{this compound} + \text{NaCl} 4-chloro-3-methylbenzonitrile+NaN3​→this compound+NaCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure better control over reaction conditions and improved safety measures due to the handling of azides, which can be potentially explosive.

Chemical Reactions Analysis

Types of Reactions

4-Azido-3-methylbenzonitrile undergoes various chemical reactions, including:

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like triphenylphosphine (PPh3) or lithium aluminum hydride (LiAlH4).

    Substitution Reactions: The nitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition reaction to form triazoles.

    Reduction: Triphenylphosphine in the presence of water or lithium aluminum hydride in anhydrous conditions.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

    Amides: Formed from substitution reactions.

Scientific Research Applications

4-Azido-3-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the formation of triazoles through click chemistry.

    Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-azido-3-methylbenzonitrile largely depends on the specific chemical reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a dipole, reacting with alkynes to form stable triazole rings. This reaction is facilitated by copper(I) catalysts, which stabilize the transition state and lower the activation energy .

Comparison with Similar Compounds

Similar Compounds

    3-Methylbenzonitrile: Lacks the azido group, making it less reactive in cycloaddition reactions.

    4-Azidobenzonitrile: Similar structure but without the methyl group, which can influence its reactivity and physical properties.

    4-Azido-2-methylbenzonitrile: Positional isomer with the methyl group in a different position, affecting its steric and electronic properties.

Uniqueness

4-Azido-3-methylbenzonitrile is unique due to the presence of both the azido and methyl groups, which confer specific reactivity patterns and potential applications. The azido group allows for versatile chemical transformations, while the methyl group can influence the compound’s physical properties and reactivity.

Properties

CAS No.

1936558-78-9

Molecular Formula

C8H6N4

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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